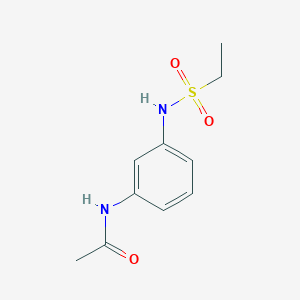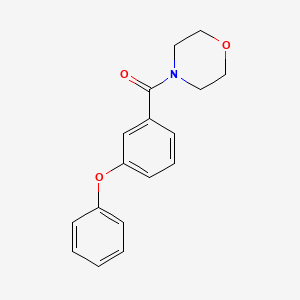
N-(3-ethanesulfonamidophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethanesulfonamidophenyl)acetamide is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of both sulfonamide and acetamide functional groups in this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethanesulfonamidophenyl)acetamide typically involves the reaction of 3-aminophenylacetamide with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
- Dissolve 3-aminophenylacetamide in a suitable solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add ethanesulfonyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethanesulfonamidophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert the sulfonamide group to a sulfinamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(3-ethanesulfonamidophenyl)acetamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(3-ethanesulfonamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of rapidly dividing cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethanesulfonamidophenyl)acetamide
- N-(3-methanesulfonamidophenyl)acetamide
- N-(3-ethanesulfonamidophenyl)propionamide
Uniqueness
N-(3-ethanesulfonamidophenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which influences its biological activity and chemical reactivity. Compared to its analogs, this compound exhibits a distinct profile in terms of its antimicrobial and anticancer properties .
Properties
IUPAC Name |
N-[3-(ethylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-16(14,15)12-10-6-4-5-9(7-10)11-8(2)13/h4-7,12H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIWJPQPCIMONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]pyridine-4-carboximidamide](/img/structure/B5491006.png)
![N-[4-(1-naphthylmethoxy)phenyl]acetamide](/img/structure/B5491009.png)
![N-allyl-N-isopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5491030.png)
![4-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]-4-azepanol](/img/structure/B5491037.png)
![4-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5491048.png)
![METHYL 2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B5491049.png)

![(4-methoxy-3,5-dimethylphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5491056.png)
![N-{2-[4-(2-furylmethyl)morpholin-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5491069.png)
![(E)-3-(2-chloro-7-methylquinolin-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5491072.png)
![1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B5491074.png)
![(1-ethyl-3-methylpyrazol-4-yl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B5491085.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5491090.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5491091.png)
